molecular formula C12H23ClO B14517486 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol CAS No. 62506-57-4

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol

Cat. No.: B14517486
CAS No.: 62506-57-4
M. Wt: 218.76 g/mol
InChI Key: AOJCCVZCDPXZKE-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a pentan-2-yl group attached to a cyclohexane ring, along with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of 3-methyl-2-(pentan-2-yl)cyclohexan-1-ol. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-methyl-2-(pentan-2-yl)cyclohexanone.

    Reduction: Formation of 3-methyl-2-(pentan-2-yl)cyclohexanol.

    Substitution: Formation of 6-hydroxy-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol.

Scientific Research Applications

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom may participate in halogen bonding, affecting the compound’s binding affinity to receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(pentan-2-yl)cyclohexan-1-ol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    6-Bromo-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol: Contains a bromine atom instead of chlorine, leading to variations in halogen bonding and reactivity.

    6-Chloro-3-methylcyclohexan-1-ol: Lacks the pentan-2-yl group, affecting its steric and electronic properties.

Uniqueness

6-Chloro-3-methyl-2-(pentan-2-yl)cyclohexan-1-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

CAS No.

62506-57-4

Molecular Formula

C12H23ClO

Molecular Weight

218.76 g/mol

IUPAC Name

6-chloro-3-methyl-2-pentan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C12H23ClO/c1-4-5-8(2)11-9(3)6-7-10(13)12(11)14/h8-12,14H,4-7H2,1-3H3

InChI Key

AOJCCVZCDPXZKE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1C(CCC(C1O)Cl)C

Origin of Product

United States

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